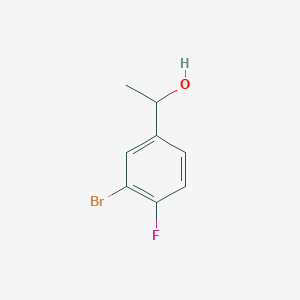

1-(3-Bromo-4-fluorophenyl)ethanol

Overview

Description

“1-(3-Bromo-4-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8BrFO . It has a molecular weight of 219.05 . The compound is a light yellow liquid .

Synthesis Analysis

The synthesis of similar compounds typically involves the use of ammonium bromide and Oxone . The crude product is then purified by chromatography over silica gel.Molecular Structure Analysis

The InChI code for “1-(3-Bromo-4-fluorophenyl)ethanol” is 1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 . This indicates the presence of a bromine atom and a fluorine atom on the phenyl ring, and an ethanol group attached to the ring .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as “1-(3-Bromo-4-fluorophenyl)ethanol”, are generally unreactive . They may be incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis

“1-(3-Bromo-4-fluorophenyl)ethanol” is a light yellow liquid . It is stored at temperatures between 0-5°C .Scientific Research Applications

Electrochemical Conversion

1-(3-Bromo-4-fluorophenyl)ethanol can be produced through electrochemical methods. For instance, 4-haloacetophenones, including 4-fluoroacetophenone, can be converted into corresponding 1-(4-halophenyl)ethanols using an electrochemical method. This process involves a catalytic amount of Sb(III) and achieves high yields (Ikeda, 1990) Ikeda, Y. (1990). A Convenient Electrochemical Method for Conversion of 4-Haloacetophenone to 1-(4-Halophenyl)ethanol. Chemistry Letters.

Synthesis of Enantiomerically Pure Alcohols

1-(3-Bromo-4-fluorophenyl)ethanol is relevant in synthesizing enantiomerically pure alcohols, crucial for drug development. For example, (S)-(-)-1-(4-Fluorophenyl)ethanol, used in HIV infection antagonists and Alzheimer's disease treatments, is synthesized using enantioselective reduction methods, like bioreduction with Daucus carota cells (2022) (2022). ENANTIOSELECTIVE SYNTHESIS OF (S)-(-)-1-(4-FLUOROPHENYL)ETHANOL. ChemChemTech.

Microbial Reduction for Chiral Intermediates

Chiral intermediates, such as (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, are produced via enantioselective microbial reduction. This method is highly efficient and yields products with significant enantiomeric excess, essential for pharmaceutical applications (Patel et al., 2004) Patel, R. N., et al. (2004). Enantioselective microbial reduction of substituted acetophenones. Tetrahedron-asymmetry.

X-Ray Crystal Structures

1-(3-Bromo-4-fluorophenyl)ethanol derivatives are used in X-ray crystallography to study molecular structures. The crystal structures of these compounds provide insights into the formation of intermolecular hydrogen bonds, which are important in the design of new materials and drugs (Percino et al., 2008) Percino, M., et al. (2008). X-Ray Crystal Structures of a 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Intermediate. The Open Crystallography Journal.

Radiopharmaceutical Intermediates

Compounds like 1-(3-Bromo-4-fluorophenyl)ethanol are crucial in synthesizing radiopharmaceutical intermediates. These intermediates are used in imaging and therapeutic applications, particularly in nuclear medicine (Banks & Hwang, 1994) Banks, W., & Hwang, D. (1994). NCA F-18 fluoroarylketones: Useful bifunctional radiopharmaceutical intermediates. Applied Radiation and Isotopes.

Safety And Hazards

properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIOVUXOLMANJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-fluorophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)

![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)

![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

![3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2709022.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)

![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)

![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)